Broad-Spectrum Pan-Inhibition of Human DNA Ligases I, III, and IV Versus Isoform-Selective Analogs L82 and L67
L189 inhibits all three human DNA ligases (hLigI, hLigIII, hLigIV) with IC50 values of 5 μM, 9 μM, and 5 μM, respectively, in DNA joining assays using purified recombinant proteins [1]. In contrast, comparator L82 selectively inhibits only DNA ligase I, while L67 inhibits DNA ligases I and III but lacks activity against DNA ligase IV [1]. The pan-inhibition profile of L189 uniquely enables simultaneous blockade of multiple DNA repair pathways including base excision repair (BER) and non-homologous end joining (NHEJ), which is not achievable with isoform-selective inhibitors [2].
| Evidence Dimension | Human DNA ligase isoform inhibition spectrum (IC50) |
|---|---|
| Target Compound Data | hLigI: 5 ± 2 μM; hLigIII: 9 ± 2 μM; hLigIV: 5 ± 2 μM |
| Comparator Or Baseline | L82: hLigI only (IC50 not reported in same assay but confirmed selective); L67: hLigI and hLigIII only (IC50 ~10 μM) |
| Quantified Difference | L189 inhibits hLigIV whereas L67 and L82 do not; L189 inhibits all three isoforms, L82 inhibits one, L67 inhibits two |
| Conditions | DNA joining assays with purified recombinant human DNA ligase proteins; in vitro biochemical assay system |
Why This Matters
Researchers requiring blockade of all three human DNA ligases for comprehensive DNA repair pathway inhibition must select L189; isoform-selective analogs cannot achieve this broad coverage.
- [1] Chen X, Zhong S, Zhu X, et al. Rational design of human DNA ligase inhibitors that target cellular DNA replication and repair. Cancer Res. 2008;68(9):3169-3177. View Source
- [2] Howes TRL, Sallymr A, Brooks R, et al. Structure-activity relationships among DNA ligase inhibitors: characterization of a selective uncompetitive DNA ligase I inhibitor. DNA Repair (Amst). 2017;60:29-39. View Source
